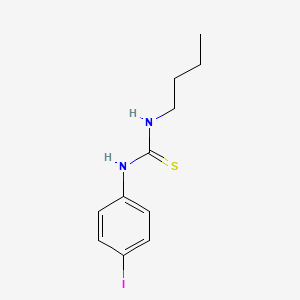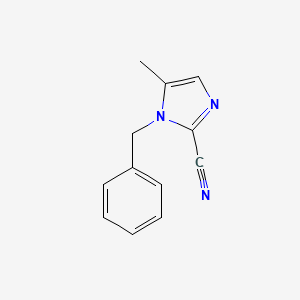![molecular formula C29H40N2O9 B14631919 Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one CAS No. 56990-15-9](/img/structure/B14631919.png)
Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one is a complex organic molecule with a variety of functional groups. This compound is notable for its applications in the production of polyurethanes and other polymers, which are widely used in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butane-1,4-diol: This component can be synthesized through the hydrogenation of butyne-1,4-diol, which is itself produced by the reaction of acetylene with formaldehyde.
2-(2-hydroxyethoxy)ethanol: This compound is typically synthesized through the ethoxylation of ethylene glycol.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: This isocyanate can be prepared by the phosgenation of the corresponding diamine.
Oxepan-2-one: This lactone is synthesized through the ring-opening polymerization of caprolactone.
Industrial Production Methods
The industrial production of these components often involves large-scale chemical processes:
Butane-1,4-diol: Produced from maleic anhydride via the Davy process, which involves conversion to methyl maleate ester followed by hydrogenation.
2-(2-hydroxyethoxy)ethanol: Produced by the ethoxylation of ethylene glycol using ethylene oxide.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Produced by the phosgenation of methylene diphenyl diamine.
Oxepan-2-one: Produced by the ring-opening polymerization of caprolactone using catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butane-1,4-diol can be oxidized to produce butyrolactone.
Reduction: The reduction of butyne-1,4-diol to butane-1,4-diol.
Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium or nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products
Butyrolactone: Formed from the oxidation of butane-1,4-diol.
Tetrahydrofuran: Produced by the dehydration of butane-1,4-diol in the presence of phosphoric acid.
Applications De Recherche Scientifique
Chemistry
Polyurethane Production: The compound is used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Biology
Biodegradable Polymers: Oxepan-2-one is used in the production of biodegradable polymers for medical applications.
Medicine
Drug Delivery Systems: The compound’s derivatives are used in the development of drug delivery systems due to their biocompatibility.
Industry
Solvents and Plasticizers: Butane-1,4-diol is used as a solvent and in the manufacture of plasticizers.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Polymerization: The isocyanate groups react with hydroxyl groups to form urethane linkages, leading to the formation of polyurethanes.
Ring-Opening Polymerization: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone, a biodegradable polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: Another isomer of butane-1,4-diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
Butane-1,4-diol: Unique due to its linear structure and the position of hydroxyl groups, making it suitable for specific polymerization reactions.
Oxepan-2-one: Unique for its ability to form biodegradable polymers through ring-opening polymerization.
Propriétés
Numéro CAS |
56990-15-9 |
|---|---|
Formule moléculaire |
C29H40N2O9 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one |
InChI |
InChI=1S/C15H10N2O2.C6H10O2.C4H10O3.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6;5-3-1-2-4-6/h1-8H,9H2;1-5H2;5-6H,1-4H2;5-6H,1-4H2 |
Clé InChI |
HWVZBCRVHCPVTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OCC1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO.C(COCCO)O |
Numéros CAS associés |
56990-15-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



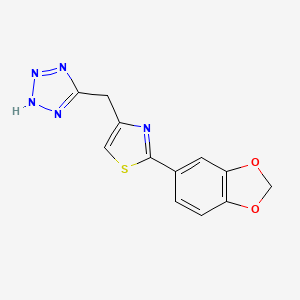
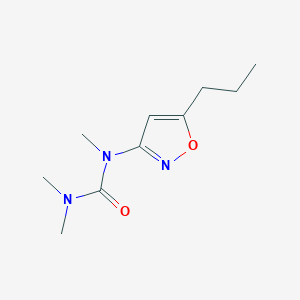
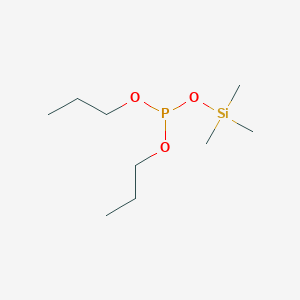
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)

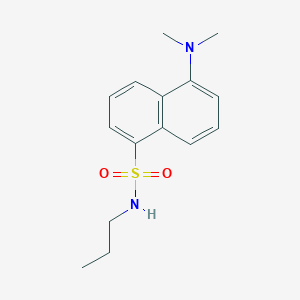
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)


